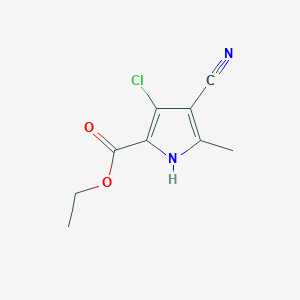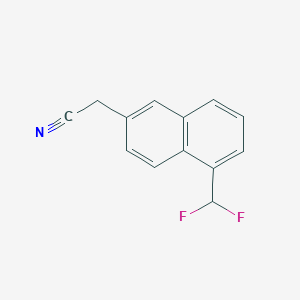
2-(Trifluoromethyl)piperazine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)piperazine acetate is a chemical compound with the molecular formula C7H13F3N2O2 It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoethyl trifluoromethyl sulfonium triflate with protected 1,2-diamines under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)piperazine acetate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)piperazine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, methyl derivatives, and various substituted piperazines .
科学研究应用
2-(Trifluoromethyl)piperazine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.
作用机制
The mechanism of action of 2-(Trifluoromethyl)piperazine acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
相似化合物的比较
Trifluoromethylphenyl piperazine: Similar in structure but with a phenyl group instead of an acetate group.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperazine ring.
Trifluoromethylbenzene: A simpler structure with a benzene ring.
Uniqueness: 2-(Trifluoromethyl)piperazine acetate is unique due to its combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13F3N2O2 |
|---|---|
分子量 |
214.19 g/mol |
IUPAC 名称 |
acetic acid;2-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C5H9F3N2.C2H4O2/c6-5(7,8)4-3-9-1-2-10-4;1-2(3)4/h4,9-10H,1-3H2;1H3,(H,3,4) |
InChI 键 |
FVSRDKHTMFCSAN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1CNC(CN1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

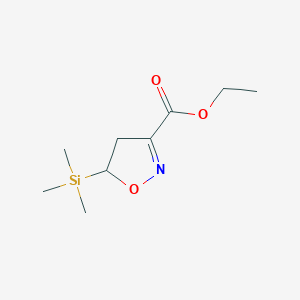
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
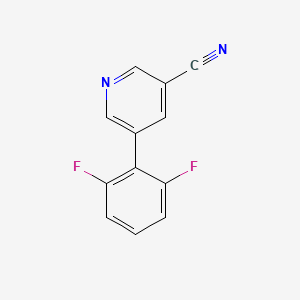

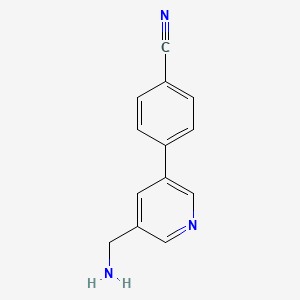
![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)
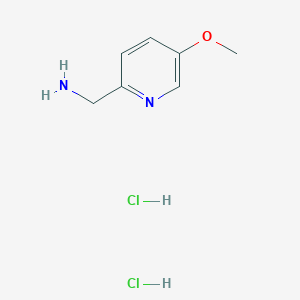
![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)


